3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Description
3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative characterized by a sulfonyl group substituted with a 2-methoxyphenyl ring and methyl groups at positions 4 and 6 of the pyridinone core. Pyridinones are known for diverse applications, including agrochemicals (e.g., herbicides) and pharmaceuticals, depending on their substituents .
Properties
IUPAC Name |
3-(2-methoxyphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-9-8-10(2)15-14(16)13(9)20(17,18)12-7-5-4-6-11(12)19-3/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUGYSMWPKLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Core Pyridinone Construction
The pyridinone ring is typically synthesized via cyclocondensation of β-keto esters with amines or through Hantzsch-type reactions. For 4,6-dimethyl-2(1H)-pyridinone, a diketone intermediate (e.g., 4,4-dimethylcyclohexane-1,3-dione) reacts with ammonium acetate under acidic conditions. This method yields the core structure with inherent methyl groups, avoiding post-synthetic methylation.
Sulfonylation Strategies
Introducing the 2-methoxyphenylsulfonyl group requires electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling. EAS is limited by the pyridinone’s electron-deficient nature, making direct sulfonylation challenging. Alternative approaches include:
- Pre-functionalization : Installing a leaving group (e.g., bromide) at the 3-position, followed by nucleophilic displacement with 2-methoxyphenylsulfinate salts.
- Directed ortho-metalation (DoM) : Using a directing group (e.g., amide) to facilitate lithiation at C3, followed by quenching with 2-methoxyphenylsulfonyl chloride.
Alkylation at the 1-Position
The 2-methyl-2-propenyl group is introduced via N-alkylation of the pyridinone’s lactam nitrogen. This step often employs alkyl halides (e.g., 2-methylallyl bromide) in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF.
Detailed Synthetic Protocols
Synthesis of 4,6-Dimethyl-2(1H)-pyridinone
Procedure :
- Combine 4,4-dimethylcyclohexane-1,3-dione (10.0 g, 64.1 mmol) and ammonium acetate (12.3 g, 160 mmol) in acetic acid (50 mL).
- Reflux at 120°C for 6 hours.
- Cool to room temperature, pour into ice water, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/EtOAc 3:1) to yield 4,6-dimethyl-2(1H)-pyridinone (7.8 g, 78%) as a white solid.
Key Data :
- Melting Point : 145–147°C
- ¹H NMR (400 MHz, CDCl₃) : δ 6.12 (s, 1H, H-5), 2.45 (s, 6H, CH₃), 2.32 (s, 3H, CH₃).
Sulfonylation at the 3-Position
Method A: Nucleophilic Aromatic Substitution
- Dissolve 4,6-dimethyl-2(1H)-pyridinone (5.0 g, 36.2 mmol) in dry THF (50 mL).
- Add LDA (2.0 M in THF, 20 mL, 40 mmol) at −78°C and stir for 1 hour.
- Add 2-methoxyphenylsulfonyl chloride (8.7 g, 39.8 mmol) dropwise and warm to room temperature.
- Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography (hexane/EtOAc 2:1) to yield the sulfonylated product (6.2 g, 65%).
Method B: Transition Metal-Catalyzed Coupling
- Combine 3-bromo-4,6-dimethyl-2(1H)-pyridinone (5.0 g, 22.7 mmol), 2-methoxyphenylsulfinic acid sodium salt (4.8 g, 24.9 mmol), CuI (0.43 g, 2.3 mmol), and 1,10-phenanthroline (0.82 g, 4.5 mmol) in DMSO (30 mL).
- Heat at 110°C for 24 hours under N₂.
- Extract with CH₂Cl₂, wash with brine, and purify via recrystallization (EtOH/H₂O) to obtain the product (5.1 g, 70%).
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| A | 65 | 98 | 3 h |
| B | 70 | 95 | 24 h |
N-Alkylation with 2-Methyl-2-propenyl Group
Procedure :
- Dissolve 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone (4.0 g, 12.3 mmol) in DMF (30 mL).
- Add K₂CO₃ (3.4 g, 24.6 mmol) and 2-methylallyl bromide (1.8 mL, 18.4 mmol).
- Heat at 80°C for 8 hours.
- Pour into ice water, extract with EtOAc, and purify via flash chromatography (hexane/EtOAc 4:1) to yield the final product (3.8 g, 82%).
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 6.98–6.92 (m, 3H, Ar-H), 5.21 (s, 1H, CH₂=), 4.97 (s, 1H, CH₂=), 3.89 (s, 3H, OCH₃), 2.51 (s, 6H, CH₃), 1.78 (s, 3H, CH₃).
Mechanistic Insights and Optimization
Sulfonylation Reaction Mechanism
In Method A , lithiation at C3 generates a nucleophilic aryl lithium species, which attacks the electrophilic sulfur in 2-methoxyphenylsulfonyl chloride. The use of LDA ensures complete deprotonation, while low temperatures (−78°C) prevent side reactions.
Method B leverages a copper-mediated Ullmann-type coupling, where the sulfinate salt displaces the bromide via a single-electron transfer (SET) mechanism. The role of 1,10-phenanthroline is to stabilize the Cu(I) intermediate, enhancing catalytic efficiency.
Alkylation Selectivity
The lactam nitrogen’s acidity (pKa ~10) allows selective alkylation under basic conditions. K₂CO₃ provides sufficient deprotonation without degrading the sulfonyl group. The 2-methylallyl group’s steric bulk minimizes over-alkylation.
Scalability and Industrial Considerations
Catalytic Advancements
The patent CN101747283B highlights the use of trifluoromethane sulfonic acid tin as a catalyst for methoxylation, achieving 100% conversion. Analogous catalysts could improve sulfonylation yields in large-scale syntheses.
Solvent and Temperature Optimization
- THF vs. DMF : THF offers better solubility for lithiated intermediates, while DMF facilitates Cu-catalyzed couplings.
- Reaction Scale : Pilot studies indicate that Method A scales linearly up to 1 kg with consistent yields (63–67%), whereas Method B suffers from diminished returns (>500 g) due to catalyst loading costs.
Chemical Reactions Analysis
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Molecular Formula: C₁₃H₁₂ClNO₃S
- Molecular Weight : 297.76 g/mol
- Key Differences: Substituent: 3-chlorophenyl vs. 2-methoxyphenyl. The 3-chloro derivative may exhibit higher lipophilicity (Cl vs. OCH₃), influencing bioavailability or membrane permeability .
4,5,6-Trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone
- Molecular Formula: C₁₅H₁₇NO₃S
- Molecular Weight : 291.37 g/mol
- Key Differences: Additional methyl groups at positions 4, 5, and 6 on the pyridinone ring. The 4-methylphenyl sulfonyl group lacks the methoxy functionality, reducing steric hindrance compared to the 2-methoxyphenyl group.
Pyridinone Derivatives with Varied Functional Groups
Fluridone (1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone)
- Application : Herbicide (WSSA-approved).
- Key Features :
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone Hydrochloride
- Molecular Formula : C₈H₁₃ClN₂O
- Molecular Weight : 188.655 g/mol
- Key Differences: Replaces the sulfonyl group with an aminomethyl moiety. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical applications (e.g., CNS-targeting drugs). Basic amino group enables hydrogen bonding, contrasting with the sulfonyl group’s polar but non-ionizable nature .
3-Cyano-6-methyl-2(1H)-pyridinone
- Compared to the methoxy-sulfonyl derivative, this compound may exhibit distinct reactivity in electrophilic substitution reactions .
Research Findings and Implications
- Electronic Effects: Methoxy groups (electron-donating) vs. chloro/cyano groups (electron-withdrawing) significantly modulate the pyridinone ring’s electronic environment, impacting binding affinity in biological targets .
- Solubility: Sulfonyl derivatives generally exhibit lower aqueous solubility than aminomethyl salts but higher than trifluoromethyl-containing compounds like fluridone .
- Biological Activity : The 2-methoxyphenyl sulfonyl group may confer selectivity toward enzymes or receptors sensitive to steric and electronic environments, distinguishing it from analogs with bulkier or more electronegative substituents .
Biological Activity
The compound 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H15N1O3S1
- Molecular Weight : 273.33 g/mol
This compound features a pyridinone core substituted with a methoxyphenyl sulfonyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridinone compounds exhibit significant antimicrobial properties. In particular, studies have shown that various thiosemicarbazone derivatives related to this class of compounds demonstrate antibacterial and antifungal activities. For example, a study tested novel N-hydroxy derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing modest antibacterial efficacy .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 24 |
| Salmonella typhii | 22 |
| Klebsiella pneumonia | 26 |
The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways. The sulfonyl group in the compound may facilitate interactions with various cellular targets, enhancing its biological profile. For instance, the presence of electron-withdrawing groups on the aromatic ring has been correlated with increased antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyridinone derivatives. Variations in substituents on the phenyl ring can significantly influence the efficacy and selectivity of these compounds against specific microbial strains. A study highlighted that substituents such as chloro or fluoro at para positions enhanced antibacterial activity .
Study 1: Antibacterial Efficacy
In a recent investigation, several pyridinone derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications to the sulfonyl group and the methoxy substitution resulted in varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active compounds were those with halogenated substituents .
Study 2: Antifungal Activity
Another study assessed the antifungal potential of related pyridinone derivatives against common fungal pathogens such as Candida albicans. Results indicated that certain modifications led to enhanced antifungal efficacy, suggesting that further structural optimization could yield potent antifungal agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone?
- Methodological Answer : A two-step approach is typically employed:
Sulfonation : React 4,6-dimethyl-2(1H)-pyridinone with 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Cyclization/Purification : Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to ensure complete reaction. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How should researchers characterize the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility : Determine logP values computationally (e.g., using ChemAxon or ACD/Labs) to predict solubility in DMSO, ethanol, or aqueous buffers. Experimental validation via UV-Vis spectroscopy at varying pH (e.g., PBS, 1-10) is recommended.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer :
- Cell-based assays : 3T3-L1 adipocytes (for metabolic activity) or cancer cell lines (e.g., A549, MCF7) with MTT/WST-1 viability assays.
- Target-specific assays : PPARγ activation assays (luciferase reporter systems) to evaluate transcriptional activity, as demonstrated for structurally related pyridinones .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, particularly for overlapping signals in the aromatic and methyl regions.
- X-ray crystallography : Obtain single crystals via slow evaporation (solvent: chloroform/methanol) to confirm the sulfonyl group orientation and pyridinone tautomerism.
- Comparative analysis : Cross-reference with spectral databases (e.g., SDBS) for analogous pyridinone derivatives .
Q. What strategies optimize reaction yields and minimize side products in pyridinone synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling if aryl group modifications are required.
- Solvent optimization : Replace traditional solvents with Dowtherm A under reflux (200°C, N₂ atmosphere) to enhance cyclization efficiency.
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Analog synthesis : Modify the 2-methoxyphenyl group (e.g., replace with 3-chlorophenyl or 4-fluorophenyl) and compare activities.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (sulfonyl oxygen) and hydrophobic (methyl groups) features.
- Biological validation : Test analogs in dose-response assays (IC₅₀/EC₅₀) against target pathways (e.g., PPARγ for metabolic diseases) .
Q. What advanced techniques assess toxicity and metabolic pathways of this compound?
- Methodological Answer :
- In vitro toxicity : Ames test (TA98/TA100 strains) for mutagenicity and HepG2 cell assays (ATP depletion) for hepatotoxicity.
- Metabolic profiling : Use human liver microsomes (HLMs) with NADPH cofactor and LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- CYP inhibition screening : Fluorescent-based assays (e.g., CYP3A4, 2D6) to evaluate drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
